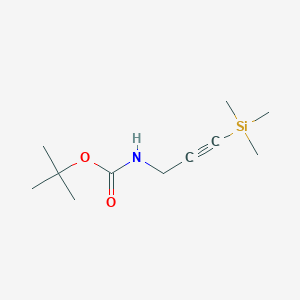

tert-Butyl-(3-(Trimethylsilyl)prop-2-in-1-yl)carbamat

Übersicht

Beschreibung

“tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate” is a chemical compound with the CAS Number: 71592-57-9 . It has a molecular weight of 227.38 . It is also known as "tert-butyl N- [3- (trimethylsilyl)prop-2-yn-1-yl]carbamate" . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “tert-Butyl 4- [ ( E )-but-1-en-3-yn-1-yl]-3- { [ tert -butyl (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate” was achieved starting from commercially available 4-bromo-1 H -indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N -Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH 4 in methanol to obtain alcohol 4 in 90% yield . The alcoholic hydroxy group was protected by treatment with tert -butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .

Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl (3- (trimethylsilyl)prop-2-yn-1-yl)carbamate” and its InChI Code is "1S/C11H21NO2Si/c1-11 (2,3)14-10 (13)12-8-7-9-15 (4,5)6/h8H2,1-6H3, (H,12,13)" .

Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate” are not available in the search results, compounds with similar structures have been used in the synthesis of biologically active natural products .

Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 61-62 degrees Celsius .

Wirkmechanismus

Target of Action

Tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate, also known as tert-butyl N-(3-trimethylsilylprop-2-ynyl)carbamate, is a biochemical reagent It’s often used as a biological material or organic compound for life science related research .

Mode of Action

It’s known that carbamates, such as this compound, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of biologically active natural products . These compounds serve as significant scaffolds in the synthesis of these products, including those isolated from plants, bacteria, and fungi .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (22738) and melting point (61-62°C), may influence its bioavailability .

Result of Action

Compounds with similar structures have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Action Environment

The compound’s storage temperature (4°c) suggests that it may be sensitive to temperature changes .

Vorteile Und Einschränkungen Für Laborexperimente

TBSC has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. TBSC is also a versatile reagent that can be used for the synthesis of various bioactive molecules. TBSC is also a protecting group that is stable under a wide range of conditions, and can be easily removed under mild conditions. However, TBSC has some limitations. It is a relatively expensive reagent, and may not be suitable for large-scale synthesis. TBSC is also sensitive to acidic conditions, and may decompose under certain conditions.

Zukünftige Richtungen

There are several future directions for the use of TBSC in scientific research. One area of research is the development of new methods for the synthesis of TBSC derivatives. Another area of research is the use of TBSC as a protecting group for new functional groups. TBSC can also be used as a reagent for the synthesis of new bioactive molecules. In addition, TBSC can be used as a tool for the study of enzyme mechanisms and protein-ligand interactions. Overall, TBSC is a versatile reagent that has many potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthese von biologisch aktiven Naturstoffen

Diese Verbindung wurde bei der Synthese von biologisch aktiven Naturstoffen wie Indiacen A und Indiacen B verwendet . Diese Naturstoffe wurden aus verschiedenen Pflanzen, Bakterien und Pilzen isoliert und haben signifikante biologische Aktivitäten gezeigt .

Vorläufer für Indolderivate

Die Verbindung dient als Vorläufer für die Synthese von Indolderivaten . Indolderivate sind bekannt für ihre Antikrebs-, entzündungshemmenden, antinozizeptiven, antipsychotischen, analgetischen, zytotoxischen und 5-Lipoxygenase-inhibitorischen Aktivitäten .

Synthese von Jaspine B-Zwischenprodukt

Die Verbindung ist ein Zwischenprodukt bei der Synthese des Naturstoffs Jaspine B . Jaspine B wurde aus verschiedenen Schwämmen isoliert und hat eine zytotoxische Aktivität gegen verschiedene menschliche Karzinomzelllinien gezeigt .

Verwendung bei der Synthese von Enyngruppen

Die Verbindung wurde bei der Synthese von Enyngruppen verwendet . Enyngruppen sind als Gerüst bei der Synthese von biologisch aktiven Naturstoffen von Bedeutung .

Verwendung bei der Vilsmeier-Formylierung

Die Verbindung wurde bei der Vilsmeier-Formylierung verwendet . Dies ist ein Formylierungsprozess, der die Umwandlung einer Verbindung in ihr Formyl-Derivat beinhaltet .

Verwendung bei der Horner-Wadsworth-Emmons-Olefinierung

Die Verbindung wurde bei der Horner-Wadsworth-Emmons-Olefinierung verwendet . Dies ist eine Methode, mit der Aldehyde oder Ketone in Alkene umgewandelt werden .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(3-trimethylsilylprop-2-ynyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2Si/c1-11(2,3)14-10(13)12-8-7-9-15(4,5)6/h8H2,1-6H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZMLNAEPLSHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499997 | |

| Record name | tert-Butyl [3-(trimethylsilyl)prop-2-yn-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71592-57-9 | |

| Record name | 1,1-Dimethylethyl N-[3-(trimethylsilyl)-2-propyn-1-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71592-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [3-(trimethylsilyl)prop-2-yn-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(furan-2-ylmethyl)-3-[(7-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B1660032.png)

![6-Methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1660034.png)

![4-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]quinolin-2-amine](/img/structure/B1660041.png)